

Application Note: HPLC-UV Purity Analysis of 4-Nitrophenyl (thiazol-5-ylmethyl) carbonate

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Compound of Interest

Compound Name: 4-Nitrophenyl (thiazol-5-ylmethyl)
carbonate

Cat. No.: B023342

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Abstract

This application note details a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of the purity of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**. This compound is a key intermediate in the synthesis of antiviral drugs such as Ritonavir and Cobicistat.[1][2] The described method is designed to be simple, accurate, and robust, making it suitable for quality control and stability testing in research and drug development settings.

Introduction

4-Nitrophenyl (thiazol-5-ylmethyl) carbonate (MW: 280.26 g/mol , Formula: C₁₁H₈N₂O₅S) is a critical building block in the synthesis of important pharmaceutical compounds.[1] Ensuring the purity of this intermediate is paramount for the quality and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity assessment of organic molecules due to its high sensitivity, resolution, and quantitative accuracy.[3][4] This document provides a comprehensive protocol for the HPLC-UV analysis of **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate**.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of nitroaromatic and thiazole-containing compounds.[\[3\]](#)[\[5\]](#)
- Solvents: HPLC grade acetonitrile and water.
- Reagents: **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** reference standard (purity ≥ 99.5%), and sample to be analyzed.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |
|-------------------------|---------------------------------|
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |

Rationale for Wavelength Selection: Nitroaromatic compounds typically exhibit strong UV absorbance. A wavelength of 254 nm is a common choice for the detection of such compounds, providing good sensitivity.[\[6\]](#)[\[7\]](#)

Preparation of Solutions

- Standard Solution (100 µg/mL): Accurately weigh 10 mg of the **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** reference standard and dissolve it in 100 mL of the mobile phase.

- Sample Solution (100 µg/mL): Accurately weigh 10 mg of the **4-Nitrophenyl (thiazol-5-ylmethyl) carbonate** sample and dissolve it in 100 mL of the mobile phase.

Data Presentation

The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The following table illustrates a sample data set.

Table 2: Quantitative Purity Analysis Data

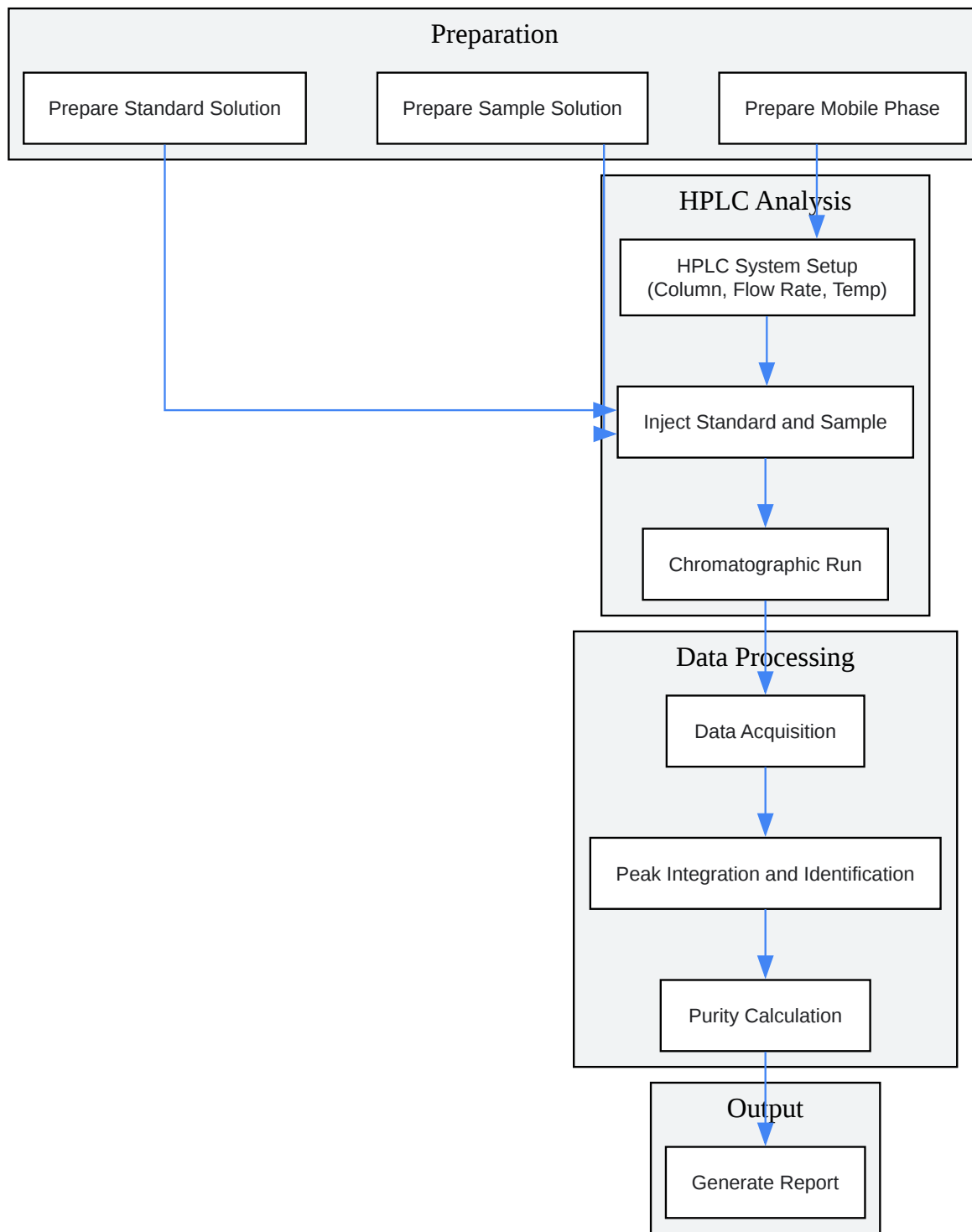
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
|--------------------|----------------------|-----------|--------|------------|
| Reference Standard | 5.2 | 1254321 | 99.8 | 99.8 |
| Sample Lot A | 5.2 | 1234567 | 98.5 | 98.5 |
| Impurity 1 | 3.8 | 12345 | 1.0 | - |
| Impurity 2 | 6.5 | 6172 | 0.5 | - |

Calculation of Purity:

$$\text{Purity (\%)} = (\text{Area of the main peak} / \text{Total area of all peaks}) \times 100$$

Experimental Workflow and Signaling Pathways

The overall workflow for the HPLC-UV purity analysis is depicted in the following diagram.



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